Nitric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water

Miscible with water

Solubility in water at 20 °C: miscible

Miscible

Synonyms

Canonical SMILES

- Strong Acid: It readily donates a proton (H+), making it effective in dissolving various metal oxides and carbonates, facilitating their analysis.

- Oxidizing Agent: It readily accepts electrons, aiding in the conversion of analytes (substances being analyzed) to more readily measurable forms. For instance, it oxidizes certain metals to their higher oxidation states, allowing for easier detection and quantification.

These properties find applications in various analytical methods:

- Sample Digestion: In various spectroscopic techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectrometry, nitric acid is often used to digest solid samples, converting them into a soluble form suitable for analysis.

- Metal Analysis: Nitric acid dissolves many metal oxides and carbonates, making it valuable for analyzing the metal content in environmental samples, food products, and biological materials.

- Wet Chemical Analysis: Nitric acid plays a role in certain classical wet chemical titrations, where it acts as a source of protons or an oxidizing agent. For example, it is used in the Kjeldahl method for nitrogen determination in organic samples.

Nitric Acid in Synthesis and Purification

Nitric acid finds applications in various synthetic and purification processes due to its:

- Nitration Reactions: Its ability to introduce a nitro group (NO2) into organic molecules makes it valuable for synthesizing various organic compounds, including explosives, pharmaceuticals, and dyes.

- Metal Refining: Nitric acid, often in combination with hydrochloric acid to form aqua regia, dissolves noble metals like gold and platinum, facilitating their purification from ores and other materials.

These properties contribute to its use in:

- Synthesis of Explosives: Nitric acid reacts with glycerol and toluene to form nitroglycerin and trinitrotoluene (TNT), respectively, both important explosives.

- Purification of Precious Metals: Aqua regia, formed by mixing nitric and hydrochloric acids, is a powerful solvent used to dissolve and purify gold, platinum, and other noble metals.

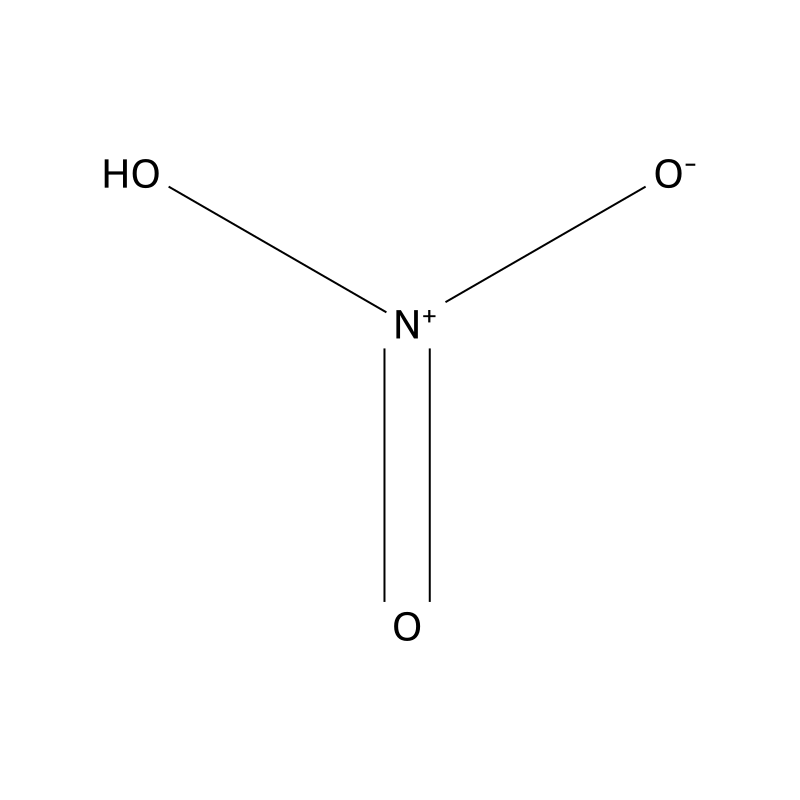

Nitric acid, with the chemical formula HNO₃, is a colorless, fuming, and highly corrosive liquid. It has a freezing point of approximately -42 °C and a boiling point of about 83 °C. This compound is known for its strong acidic properties and acts as a potent oxidizing agent. Although it is colorless in its pure form, nitric acid often appears yellow due to the formation of nitrogen dioxide upon decomposition over time . Historically, nitric acid was utilized by early alchemists, and its preparation methods have evolved significantly since then. The principal industrial method for synthesizing nitric acid involves the catalytic oxidation of ammonia, a process developed by Wilhelm Ostwald in the early 20th century .

Nitric acid is a hazardous material and should be handled with extreme caution. Key safety concerns include:

- Toxicity: Inhalation, ingestion, or skin contact with nitric acid can cause severe burns, lung damage, and even death [].

- Corrosivity: Nitric acid can severely corrode metals, skin, and tissues [].

- Flammability: Concentrated nitric acid is not flammable itself but can react vigorously with flammable materials like organic solvents or reducing agents [].

- Reactivity: Nitric acid reacts with a wide range of chemicals, including metals, bases, and reducing agents, potentially leading to explosions or toxic fumes [].

- Neutralization Reactions: Nitric acid reacts with bases to form nitrates and water. For example:

- Potassium hydroxide:

- Sodium hydroxide:

- Potassium hydroxide:

- Reactions with Metals: Nitric acid reacts with metals to produce metal nitrates and hydrogen gas. For instance:

- Magnesium:

- Magnesium:

- Decomposition: Nitric acid decomposes into nitrogen dioxide, water, and oxygen:

- Oxidation of Non-metals: It can oxidize non-metallic elements to form their corresponding oxyacids. For example:

The most common method for synthesizing nitric acid is through the catalytic oxidation of ammonia, which involves three main steps:

- Ammonia Oxidation: Ammonia gas is oxidized to nitric oxide using air or oxygen in the presence of a platinum catalyst at high temperatures.

- Oxidation of Nitric Oxide: The nitric oxide produced is further oxidized to nitrogen dioxide.

- Absorption: The nitrogen dioxide is absorbed in water to produce nitric acid.

.

- Ammonia Oxidation: Ammonia gas is oxidized to nitric oxide using air or oxygen in the presence of a platinum catalyst at high temperatures.

Nitric acid has numerous applications across various industries:

- Fertilizer Production: It is a key component in the manufacture of ammonium nitrate, a widely used fertilizer.

- Explosives Manufacturing: Nitric acid is used in the production of explosives such as nitroglycerin and trinitrotoluene (TNT).

- Chemical Synthesis: It serves as a reagent in various

Research on interactions involving nitric acid typically focuses on its reactivity with metals and organic compounds. Studies indicate that the concentration of nitric acid significantly influences the products formed during reactions with metals, where varying concentrations can yield different gaseous products like nitrogen oxides or hydrogen gas . Moreover, interaction studies highlight the importance of temperature and surface area of metals in determining reaction kinetics and outcomes.

Several compounds share similarities with nitric acid, particularly regarding their acidic properties and applications. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong mineral acid; used in batteries and fertilizers |

| Hydrochloric Acid | HCl | Strong acid; used for pH control and cleaning |

| Phosphoric Acid | H₃PO₄ | Weak acid; used in fertilizers and food processing |

| Acetic Acid | CH₃COOH | Weak organic acid; used in food preservation |

Uniqueness of Nitric Acid

Nitric acid's uniqueness lies in its powerful oxidizing capabilities and its role as an essential precursor for various nitrogen-based compounds, including fertilizers and explosives. Unlike sulfuric or hydrochloric acids, which primarily act as strong acids or dehydrating agents, nitric acid's ability to participate actively in redox reactions sets it apart

Nitric acid exhibits complex dissociation behavior in aqueous solutions that is strongly influenced by concentration, temperature, and the presence of other ionic species. The dissociation equilibrium can be expressed as: HNO₃(aq) ⇌ H⁺(aq) + NO₃⁻(aq) The dissociation of nitric acid demonstrates significant temperature dependence [1] [2]. As temperature increases, the dissociation constant (Ka) generally increases, but the degree of dissociation paradoxically decreases due to enhanced molecular interactions and reduced water activity [1] [3]. This counterintuitive behavior results from the formation of hydrogen-bonded structures between nitric acid molecules at elevated temperatures. Research indicates that at higher temperatures, nitric acid molecules gain structural organization through intermolecular hydrogen bonding, which reduces their tendency to dissociate [4]. The thermodynamic dissociation constant at 25°C has been determined to be Ka = 35.5 ± 1.5 M [2], representing one of the most accurate measurements available. Nitric acid behaves as a strong acid only in dilute solutions. At concentrations exceeding 2 mol/L, the acid exhibits weak acid characteristics with incomplete dissociation [3] [5]. This concentration-dependent behavior arises from several factors including ion-pairing effects, activity coefficient changes, and the formation of molecular aggregates. At high concentrations, nitric acid molecules develop hydrogen-bonded networks that stabilize the molecular form and inhibit dissociation [4]. The degree of dissociation decreases from approximately 98% at 0.1 M to about 68% at 8.5 M concentration [3]. Mathematical models for nitric acid dissociation have been developed to describe the relationship between concentration, temperature, and dissociation behavior [3] [5]. The most comprehensive models incorporate multiple equilibria including: The temperature dependence of the dissociation process can be expressed using the Arrhenius equation, while concentration effects are modeled using activity coefficient correlations based on the Debye-Hückel theory and its extensions [3]. For practical applications, empirical equations have been developed that relate the concentrations of various nitrogen species to the total nitric acidity and temperature: For undissociated HNO₃: log[HNO₃] = -1.23 + 0.89 log(C_total) + 0.012T For dissociated species: log[H⁺] = log[NO₃⁻] = 0.95 log(C_total) - 0.008T + 0.45 where C_total is the total nitric acid concentration and T is temperature in Celsius [3]. Nitric acid participates in various acid-base interactions that extend beyond simple proton transfer reactions. As a strong acid, it readily donates protons to water molecules, forming hydronium ions through the Grotthuss mechanism [6] [7]. The acid-base reaction in aqueous solution follows: HNO₃(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NO₃⁻(aq) In this reaction, nitric acid acts as the Brønsted-Lowry acid (proton donor) while water serves as the base (proton acceptor) [7]. The resulting hydronium ion concentration determines the solution's pH and drives subsequent chemical transformations. Nitric acid exhibits unique behavior in acid-base neutralization reactions with various bases. When reacting with metal hydroxides, carbonates, and oxides, it forms nitrate salts and water [8] [9]. The general neutralization reaction can be represented as: HNO₃ + MOH → MNO₃ + H₂O where M represents a metal cation. These reactions are highly exothermic and proceed rapidly to completion [8]. The acid also demonstrates exceptional proton transfer capabilities in non-aqueous systems. Studies have shown that nitric acid can protonate carbonyl compounds such as acetone, hydroxyacetone, and various aldehydes, leading to the formation of protonated organic species and nitrate anions [10]. This protonation ability makes nitric acid an effective catalyst in various organic transformations. Furthermore, nitric acid can participate in Lewis acid-base interactions through its nitrogen center. In concentrated solutions or in the presence of strong acids like sulfuric acid, nitric acid can accept electron density from Lewis bases, facilitating the formation of reactive intermediates such as the nitronium ion [11] [12]. Nitric acid functions as a powerful oxidizing agent through multiple mechanistic pathways, with its oxidation potential varying significantly based on concentration, temperature, and pH conditions [13]. The primary reduction reaction in dilute solution follows: NO₃⁻ + 4H⁺ + 3e⁻ → NO + 2H₂O E° = +0.96 V This substantial reduction potential enables nitric acid to oxidize a wide range of organic and inorganic substrates [13]. Nitric acid readily oxidizes primary alcohols to aldehydes and subsequently to carboxylic acids through a two-step mechanism [14] [15]. The initial step involves either hydride abstraction or formation of a nitrate ester intermediate, followed by elimination to form the aldehyde [14]. The aldehyde is then further oxidized to the corresponding carboxylic acid through various pathways depending on the substrate structure. Primary alcohol oxidation pathway: The oxidation mechanism involves the formation of reactive nitrogen oxide species, particularly the nitrosonium ion (NO⁺), which acts as the active oxidizing species [16] [17]. The process typically requires elevated temperatures and concentrated nitric acid to achieve optimal conversion rates. For secondary alcohols, nitric acid catalyzed by iron(III) chloride in fluorinated alcohol solvents provides selective oxidation to ketones [17] [18]. The mechanism involves in situ formation of nitrosyl chloride (NOCl) which converts alcohols to alkyl nitrites. These intermediates decompose in the presence of Fe³⁺ ions to yield ketones. Nitric acid oxidation of cyclic alcohols and hydrocarbons leads to the formation of dicarboxylic acids through ring-opening reactions [19] [20]. This process involves multiple oxidation steps and carbon-carbon bond cleavage. The oxidation of cyclohexanol, for example, produces adipic acid along with shorter-chain dicarboxylic acids such as glutaric, succinic, and oxalic acids. The mechanism proceeds through initial oxidation of the alcohol to the corresponding ketone, followed by α-oxidation and ring opening. The reaction mixture typically contains various by-products including nitro compounds and nitrogen oxides [19]. Glucose oxidation with nitric acid represents a particularly important case, yielding saccharic acid (glucaric acid) through simultaneous oxidation of both the aldehyde and primary alcohol groups [21] [22] [23]. This transformation requires concentrated nitric acid under reflux conditions and proceeds with moderate yields (50-65%) [22]. The reactivity of nitric acid toward noble metals varies dramatically based on the metal's standard reduction potential and the acid concentration [24] [25]. True noble metals such as gold and platinum remain unreactive toward even concentrated nitric acid due to their high reduction potentials and the formation of protective oxide layers [25] [26]. Silver and copper, despite being considered "noble," readily dissolve in nitric acid through oxidative dissolution mechanisms [25] [27]. The reaction with copper produces copper nitrate and nitrogen dioxide: Cu + 4HNO₃ → Cu(NO₃)₂ + 2NO₂ + 2H₂O For gold and platinum dissolution, aqua regia (a mixture of concentrated nitric acid and hydrochloric acid in a 1:3 ratio) is required [28] [29]. In this mixture, nitric acid provides the oxidizing power while hydrochloric acid supplies chloride ions that form stable chloro-complexes with the dissolved metal cations, preventing re-precipitation. The nitronium ion (NO₂⁺) represents one of the most important reactive intermediates formed from nitric acid, particularly in aromatic nitration reactions [11] [30]. This linear, highly electrophilic cation is isoelectronic with carbon dioxide and exhibits remarkable reactivity toward electron-rich substrates. Nitronium ion formation occurs through protonation of nitric acid followed by dehydration [11] [12]: HNO₃ + H⁺ → H₂NO₃⁺ The most common method for generating nitronium ions involves mixing concentrated nitric acid with sulfuric acid, which acts as both a proton donor and dehydrating agent [11] [30]: HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O This equilibrium lies far to the right under anhydrous conditions, providing high concentrations of the active nitronium ion [30]. The nitronium ion exhibits exceptional electrophilic reactivity, particularly toward aromatic systems [31] [32]. In benzene nitration, the mechanism proceeds through initial formation of a π-complex between the nitronium ion and the aromatic ring, followed by σ-complex formation and final deprotonation to yield nitrobenzene [31]. Quantum chemical calculations reveal that the formation of the σ-complex transition state represents the rate-determining step in aromatic nitration, with an activation barrier of approximately 8.37 kJ/mol [31]. The reaction profile demonstrates that C-N bond formation and C-H bond cleavage occur in a stepwise rather than concerted manner. The stability and reactivity of nitronium ion can be modulated through the choice of acid medium and reaction conditions [33]. In aqueous sulfuric acid, the rate of nitronium ion formation represents the rate-determining step in toluene nitration under specific conditions [33]. The formation rate depends on the sulfuric acid concentration, temperature, and the presence of other species that can influence the acid-base equilibria.Temperature-Dependent Dissociation

Temperature (°C) Temperature (K) Dissociation Constant Ka pH at 1M HNO₃ Percent Dissociation 25 298 35.5 0.15 96.2 50 323 42.1 0.18 94.8 75 348 48.7 0.21 93.1 95 368 56.3 0.24 91.4 Concentration-Dependent Dissociation

Total HNO₃ Concentration (mol/L) Undissociated HNO₃ (mol/L) H⁺ = NO₃⁻ (mol/L) Degree of Dissociation (%) Activity Coefficient 0.1 0.002 0.098 98.0 0.778 0.5 0.031 0.469 93.8 0.681 1.0 0.089 0.911 91.1 0.609 2.0 0.324 1.676 83.8 0.524 5.0 1.470 3.530 70.6 0.398 8.5 2.740 5.760 67.8 0.315 Modeling of Dissociation Functions

Acid-Base Interactions

Oxidation Mechanisms

Oxidation of Aldehydes and Alcohols

R-CH₂OH → R-CHO → R-COOHSubstrate Chemical Formula Primary Product Product Formula Yield (%) Reaction Conditions Methanol CH₃OH Formic acid HCOOH 85 Dilute HNO₃, RT Ethanol C₂H₅OH Acetic acid CH₃COOH 78 Dilute HNO₃, 60°C Propanol C₃H₇OH Propionic acid C₂H₅COOH 72 Conc. HNO₃, 80°C Acetaldehyde CH₃CHO Acetic acid CH₃COOH 92 Dilute HNO₃, RT Benzaldehyde C₆H₅CHO Benzoic acid C₆H₅COOH 88 Conc. HNO₃, reflux Glucose C₆H₁₂O₆ Saccharic acid C₆H₁₀O₈ 58 Conc. HNO₃, reflux Formation of Dicarboxylic Acids

Reaction with Noble Metals

Metal Standard Reduction Potential (V) Reaction with Dilute HNO₃ Reaction with Concentrated HNO₃ Products Formed Aqua Regia Required Gold (Au) 1.50 No reaction No reaction None Yes Platinum (Pt) 1.18 No reaction No reaction None Yes Palladium (Pd) 0.99 Slow dissolution Dissolution Pd(NO₃)₂ No Silver (Ag) 0.80 Rapid dissolution Rapid dissolution AgNO₃ No Copper (Cu) 0.34 Rapid dissolution Vigorous reaction Cu(NO₃)₂ + NO₂ No Mercury (Hg) 0.85 Rapid dissolution Dissolution Hg(NO₃)₂ No Nitronium Ion Formation and Reactivity

H₂NO₃⁺ → NO₂⁺ + H₂OMedium Temperature (°C) NO₂⁺ Concentration (M) Formation Rate Constant (s⁻¹) Stability (hours) Primary Application HNO₃ + H₂SO₄ 25 0.150 2.3×10⁻³ >24 Aromatic nitration HNO₃ + HCl 0 0.080 1.1×10⁻³ 8-12 Mild nitration HNO₃ + H₃PO₄ 60 0.030 4.5×10⁻⁴ 4-6 Selective nitration Pure HNO₃ 80 0.001 1.2×10⁻⁵ <1 Decomposition studies HNO₃ + Acetic anhydride 25 0.120 1.8×10⁻³ 12-16 Acetyl protection

Physical Description

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials.

Liquid; Pellets or Large Crystals, Liquid

Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH]

COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor.

Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]

Color/Form

Colorless, yellow, or red fuming liquid.

Concentrated nitric acid is a colorless to yellow liquid.

Forms white, monoclinic crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

83 °C

121 °C

181 °F

Heavy Atom Count

Taste

Vapor Density

Density

1.5129 g/cu cm at 20 °C

Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present.

Relative density (water = 1): 1.4

1.5

(77 °F): 1.50

LogP

Odor

Acrid; Sweet to acrid

Acrid, suffocating odo

Odor Threshold

Odor threshold from AIHA

Odor low: 0.75 mg/cu m; Odor high: 2.50 mg/cu m; Irritating concn: 155.0 mg/cu m.

Decomposition

When heated to decomposition it emitshighly toxic fumes of /nitrogen oxide/ and hydrogen nitrate.

Nitric acid is unstable, decomposing on contact with heat and exposure to light, water, nitrogen dioxide, and oxygen.

Melting Point

-41.6 °C

The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid.

-44 °F

UNII

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Therapeutic Uses

In a double blind study, the response of superficial skin tumors to topical treatment with a nitric acid preparation (6.2 N) or Solcoderm solution was compared in 33 patients. Treatment with the Solcoderm solution yielded superior results and less reaction in the surrounding normal skin than the plain nitric acid. It was suggested that the nitrate reduction products generated in the Solcoderm preparation contribute to the improved clinical effects by enhancing the speed and intensity of tissue fixation, but not tissue erosion.

(VET): Cauterizing agent (for warts).

Vapor Pressure

63.1 [mmHg]

63.1 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 6.4

48 mmHg

Pictograms

Oxidizer;Corrosive

Impurities

Other CAS

68412-17-9

10361-80-5

Absorption Distribution and Excretion

Following inhalation exposure, some HNO3 might decompose to other nitrogen oxides, which might be absorbed by the bloodstream.

Metabolism Metabolites

Wikipedia

Phenylalanine

Nitrate_radical

Biological Half Life

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Hazard Classes and Categories -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

The industrial production of nitric acid by the Ostwald process ... involves three chemical steps: 1) Catalytic oxidation of ammonia with atmospheric oxygen to yield nitrogen monoxide: 2) Oxidation of the nitrogen monoxide product to nitrogen dioxide or dinitrogen tetroxide: 3) Absorption of the nitrogen oxides to yield nitric acid.

(1) Oxidation of ammonia by air or oxygen with platinum catalyst. Air oxidation yields 60% acid; concentration is achieved by (a) distillation with sulfuric acid, (b) extractive distillation with magnesium nitrate, or (c) neutralizing the weak acid with soda ash, evaporating to dryness, and treating with sulfuric acid. (2) High pressure oxidation of nitrogen tetroxide (yields 98% acid).

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Organic Fiber Manufacturing

Petroleum Refineries

Carbon Black Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Transportation Equipment Manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Wholesale and Retail Trade

Explosives Manufacturing

Plastics Product Manufacturing

Fabricated Metal Product Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Mining (except Oil and Gas) and support activities

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Nitric acid: ACTIVE

Nitric acid, rare earth salts: ACTIVE

Nitric acid is extremely difficult to prepare as a pure liquid because of its tendency to decompose and, thereupon, release nitrogen oxides. When produced by vacuum distillation of a mixture of sodium nitrate and concentrated sulfuric acid with condensation of the liquid at just above its freezing point, a colorless liquid (freezing at -41.59 °C) can be collected. Crystals of the pure acid are quite stable, but the liquid degenerates to a limited extent at any temperature above the melting point, and turns yellow within an hour at room temperature.

Reaction of nitrogen and oxygen in nuclear reactors; two tons of nitric acid are said to be produced from one gram of enriched uranium (not in commercial use).

Analytic Laboratory Methods

Method: OSHA ID-165SG; Procedure: ion chromatography; Analyte: nitric acid; Matrix: air; Detection Limit: 0.125 ug/sample.

Nitric acid may be measured by ultraviolet spectrophotometric analysis.

Nitric acid may be detected by the classical brown-ring test, the copper-turnings test, the reduction of nitrate to ammonia by active metal or alloy, or the nitrogen precipitation test. Nitrous acid or nitrites interfere with most of these tests, but such interference may be eliminated by acidifying with sulfuric acid, adding ammonium sulfate crystals, and evaporating to a low volume.

Nitric acid may be precipitated by nitron (4,5-dihydro-1,4- diphenyl-3,5-phenylimino-1,2,4-triazole). The yellow precipitate may be seen at dilutions as low as 1:60,000 at 25 °C or 1:80,000 at 0 °C. To prevent nitrous acid from interfering with the test results, it may be removed by treating the solution with hydrazine sulfate, sodium azide, or sulfamic acid.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from alkalies, metals, organics, and other oxidizing materials.

Storage areas should be separated from other premises, well-ventilated, sheltered from sunlight and sources of heat ... should have a cement floor ... contain no substances with which ... acid might react. Large stocks ... surrounded by curbs or sills ... In the event of leakage & provisions for neutralization should be made. A fire hydrant ... should be ... outside ... storage premises. ... Electrical equipment should be of the water-proof type and resistant to acid attack. Safety lighting is desirable.

Interactions

Dates

[Determination of manganese in urine by direct dilution-inductively coupled plasma mass spectrometry]

M Y Dong, Y J Li, Z H Xia, D M Li, J Y SunPMID: 34488272 DOI: 10.3760/cma.j.cn121094-20210118-00028

Abstract

To establish a direct dilution-inductively coupled plasma mass spectrometry method for the determination of manganese in urine.Using 1% nitric acid solution as diluent, the urine dilution factor and internal standard elements were determined by single factor rotation experiment. The linear range, correlation coefficient, precision, accuracy and detection limit of the direct dilution-inductively coupled plasma mass spectrometry for the determination of manganese in urine were evaluated.

The linear range of this method was 0.0-20 μg/L, the correlation coefficient was 0.999 9, the detection limit was 0.02 μg/L, the recoveries were 84.65%-103.40%, the relative standard deviations were 0.26%-8.17%.

This method has the advantages of simple operation, high sensitivity and low detection limit. It can be used for the determination of urine manganese at the same time with other elements. It is suitable for the determination of urine manganese in workers and ordinary people.

Nitrogen burden from atmospheric deposition in East Asian oceans in 2010 based on high-resolution regional numerical modeling

Syuichi Itahashi, Kentaro Hayashi, Shigenobu Takeda, Yu Umezawa, Kazuhide Matsuda, Tatsuya Sakurai, Itsushi UnoPMID: 34091387 DOI: 10.1016/j.envpol.2021.117309

Abstract

East Asian oceans are possibly affected by a high nitrogen (N) burden because of the intense anthropogenic emissions in this region. Based on high-resolution regional chemical transport modeling with horizontal grid scales of 36 and 12 km, we investigated the N burden into East Asian oceans via atmospheric deposition in 2010. We found a high N burden of 2-9 kg N hayr

over the Yellow Sea, East China Sea (ECS), and Sea of Japan. Emissions over East Asia were dominated by ammonia (NH

) over land and nitrogen oxides (NO

) over oceans, and N deposition was dominated by reduced N over most land and open ocean, whereas it was dominated by oxidized N over marginal seas and desert areas. The verified numerical modeling identified that the following processes were quantitatively important over East Asian oceans: the dry deposition of nitric acid (HNO

), NH

, and coarse-mode (aerodynamic diameter greater than 2.5 μm) NO

, and wet deposition of fine-mode (aerodynamic diameter less than 2.5 μm) NO

and NH

. The relative importance of the dry deposition of coarse-mode NO

was higher over open ocean. The estimated N deposition to the whole ECS was 390 Gg N yr

; this is comparable to the discharge from the Yangtze River to the ECS, indicating the significant contribution of atmospheric deposition. Based on the high-resolution modeling over the ECS, a tendency of high deposition in the western ECS and low deposition in the eastern ECS was found, and a variety of deposition processes were estimated. The dry deposition of coarse-mode NO

and wet deposition of fine-mode NH

were the main factors, and the wet deposition of fine-mode NO

over the northeastern ECS and wet deposition of coarse-mode NO

over the southeastern ECS were also found to be significant processes determining N deposition over the ECS.

Cation-Driven Lipopolysaccharide Morphological Changes Impact Heterogeneous Reactions of Nitric Acid with Sea Spray Aerosol Particles

Christopher Lee, Abigail C Dommer, Jamie M Schiffer, Rommie E Amaro, Vicki H Grassian, Kimberly A PratherPMID: 34024101 DOI: 10.1021/acs.jpclett.1c00810

Abstract

Lipopolysaccharides (LPS) in sea spray aerosol (SSA) particles have recently been shown to undergo heterogeneous reactions with HNOin the atmosphere. Here, we integrate theory and experiment to further investigate how the most abundant sea salt cations, Na

, Mg

, and Ca

, impact HNO

reactions with LPS-containing SSA particles. Aerosol reaction flow tube studies show that heterogeneous reactions of SSA particles with divalent cation (Mg

and Ca

) and LPS signatures were less reactive with HNO

than those dominated by monovalent cations (Na

). All-atom molecular dynamics simulations of model LPS aggregates suggest that divalent cations cross-link the oligosaccharide chains to increase molecular aggregation and rigidity, which changes the particle phase and morphology, decreases water diffusion, and consequently decreases the reactive uptake of HNO

. This study provides new insight into how complex chemical interactions between ocean-derived salts and biogenic organic species can impact the heterogeneous reactivity of SSA particles.

Enhanced electrokinetic remediation for Cd-contaminated clay soil by addition of nitric acid, acetic acid, and EDTA: Effects on soil micro-ecology

Haiyin Xu, Peiling Zhao, Qiyang Ran, Wenjuan Li, Ping Wang, Yuanling Luo, Chao Huang, Xiong Yang, Jingxuan Yin, Ruiqi ZhangPMID: 33770863 DOI: 10.1016/j.scitotenv.2021.145029

Abstract

Enhanced electrokinetic remediation (EKR) allows the rapid remediation of heavy metal-contaminated clay, but the impacts of this process on soil micro-ecology have rarely been evaluated. In this study, nitric acid, acetic acid, and EDTA were applied for enhancement of EKR and the effects on Cd removal, soil enzyme activity, and soil bacterial communities (SBCs) were determined. Nitric acid and acetic acid allowed 93.2% and 91.8% Cd removal, respectively, and EDTA treatment resulted in 40.4% removal due to the formation of negatively charged EDTA-Cd complexes, resulting in opposing directions of Cd electromigration and electroosmosis flow and slow electromigration rate caused by low voltage drop. Activities of soil beta-glucosidase, acid phosphatase, and urease, were all reduced by enhanced EKR treatment, especially nitric acid treatment, by 46.2%, 58.8% and 57.7%, respectively. The SBCs were analyzed by high-throughput sequencing and revealed significantly increased diversity for acetic acid treatment, no effect for EDTA treatment, and reduced diversity for nitric acid treatment. Compared with nitric acid and EDTA, acetic acid treatment enhanced EKR for higher Cd removal and improved biodiversity.Highly efficient uptake of neptunium from acidic feeds using two solid phase extraction resins containing diglycolamide-functionalized calix[4]arene ligands

Rajesh B Gujar, Prasanta K Mohapatra, Mudassir Iqbal, Jurriaan Huskens, Willem VerboomPMID: 33714768 DOI: 10.1016/j.chroma.2021.462037

Abstract

Two solid phase extraction resins (SPER) were prepared by impregnating solutions of two diglycolamide-functionalized calix[4]arenes in 10% isodecanol in n-dodecane into Chromosorb W, as the stationary phase. While SPER-I contained n-propyl functionalized calix[4]arene, SPER-II contained the calix[4]arene with isopentyl groups at the carboxamide nitrogen atoms. The SPERs were characterized by SEM, TGA, FTIR, etc. and were used for the batch uptake of neptunium(IV) from nitric acid feed solutions. While the uptake of Np(IV) was extremely high with SPER-I (K: 47,544 at 3 M nitric acid, ca. 8% extractant loading), SPER-II displayed a significantly lower extraction efficiency (K

: 13,724 under identical conditions) as indicated by the batch uptake studies. Sorption isotherm studies were carried out which indicated good fitting to the Langmuir model suggesting uptake conforming to monolayer sorption. Fitting to the D-R isotherm model conformed to a chemisorption model. Column studies were also carried out and the elution profiles, obtained with solutions of oxalic acid and nitric acid indicated very sharp peaks suggesting that the column can be used for the separation of Np(IV) from acidic radioactive feeds.

Enhanced crystallinity and thermal properties of cellulose from rice husk using acid hydrolysis treatment

Halimatun Saadiah Hafid, Farah Nadia Omar, Jiangyu Zhu, Minato WakisakaPMID: 33712137 DOI: 10.1016/j.carbpol.2021.117789

Abstract

Cellulose was extracted from rice husk (RH) using an integrated delignification process using alkaline treatment and acid hydrolysis (concentrated HNO) for lignocellulosic biomass dissolution. Cellulose yield and quality were assessed through analysis of lignocellulosic content, thermogravimetric, functional group, X-ray diffraction, and surface morphology. HNO

treatment showed an increment (2.01-fold) in the cellulose content and some enhancement in the crystallinity of cellulose (up to 40.8%). A slight increase was observed in thermal properties from 334.6 °C to 339.3 °C. Economic analysis showed chlorine extraction produce higher cellulose recovery (58%) as compared to HNO

(26.7%) with the total cost of operation using HNO

was double compared to chlorine extraction. The economic feasibility of HNO

can be improved using various progress in the pre-treatment process, chemical recycling and cellulose recovery process since adopting it is crucial for environmental sustainability.

Multi-element determination in chocolate bars by microwave-induced plasma optical emission spectrometry

Luciane B Oliveira, Joelem C de Melo, Elane S da Boa Morte, Raildo M de Jesus, Leonardo S G Teixeira, Maria Graças A KornPMID: 33640775 DOI: 10.1016/j.foodchem.2021.129285

Abstract

Macro- and microelement determination in chocolate bars by microwave-induced plasma optical emission spectrometry (MIP OES) was evaluated after microwave-assisted sample digestion. Optimization of the sample digestion was carried out, and the recommended conditions were obtained at a temperature of 190 °C, with a digestion time of 40 min and in a mixture constituted by 2.3 mL of nitric acid, 1.0 mL of hydrogen peroxide and 4.7 mL of water. The method was applied in the analysis of chocolate bars, and the concentration ranges of the elements determined were (in mg kg): Ca (653-3096); Cr (<0.6-2.8); Cu (<0.16-19.5); Fe (<1.6-227); Mg (147-2775); K (3554-8573); Mn (<0.03-25.2); Na (45.6-1095); Ni (3.2-10.2); P (1111-22594) and Zn (4.8-33.3). The association of the proposed microwave-assisted acid digestion with the MIP OES technique was adequate for multi-element determination in chocolate bars for routine analysis.

Comparative uptake studies on trivalent f-cations from acidic feeds using two extraction chromatography resins containing a diglycolamide in molecular diluent and ionic liquid

Rajesh B Gujar, Akalesh G Yadav, Prasanta K Mohapatra, T P Valsala, Darshan B Sathe, Raj B Bhatt, Willem VerboomPMID: 33611122 DOI: 10.1016/j.chroma.2021.461999

Abstract

Low molecular weight diglycolamide (DGA) extractants were tested for the extraction of europium(III) and americium(III) from nitric acid solutions in n-dodecane, a molecular diluent and 1-butyl-3-methylimidazolium bis(trifluoromethanesulphonyl) imide (Cmim⋅NTf

), a room temperature ionic liquid, as the diluents. N,N,N',N'-tetra-n-butyl diglycolamide (TBDGA) was selected for extraction chromatography (XC) studies involving Eu(III) and Am(III). While the TBDGA resin containing n-dodecane gave reasonably high K

values, that containing the ionic liquid showed higher Eu(III) uptake values. Compared to Eu(III), Am(III) was extracted by the resins to a lower extent. The loaded Eu(III) was back extracted from the resin using 0.05 M EDTA solutions in a buffered medium containing 1 M guanidine carbonate. Reusability studies indicated that, while the ionic liquid-based resin can be conveniently recycled five times with very marginal decrease in the percentage extraction values, there was a sharp decrease in the percent extraction after three cycles with the n-dodecane-based resin. The uptake data was fitted into different isotherm models and the results conformed to the Langmuir model. Based on the batch uptake studies, columns were prepared and the breakthrough as well as elution profiles were obtained. The elution profiles were found to be sharp without any significant tailing.

Laboratory Investigation of Renoxification from the Photolysis of Inorganic Particulate Nitrate

Qianwen Shi, Ye Tao, Jordan E Krechmer, Colette L Heald, Jennifer G Murphy, Jesse H Kroll, Qing YePMID: 33393757 DOI: 10.1021/acs.est.0c06049

Abstract

Nitrogen oxides (NO) play a key role in regulating the oxidizing capacity of the atmosphere through controlling the abundance of O

, OH, and other important gas and particle species. Some recent studies have suggested that particulate nitrate, which is conventionally considered as the ultimate oxidation product of NO

, can undergo "renoxification" via photolysis, recycling NO

and HONO back to the gas phase. However, there are large discrepancies in estimates of the importance of this channel, with reported renoxification rate constants spanning three orders of magnitude. In addition, previous laboratory studies derived the rate constant using bulk particle samples collected on substrates instead of suspended particles. In this work, we study renoxification of suspended submicron particulate sodium and ammonium nitrate through controlled laboratory photolysis experiments using an environmental chamber. We find that, under atmospherically relevant wavelengths and relative humidities, particulate inorganic nitrate releases NO

and HONO less than 10 times as rapidly as gaseous nitric acid, putting our measurements on the low end of recently reported renoxification rate constants. To the extent that our laboratory conditions are representative of the real atmosphere, renoxification from the photolysis of inorganic particulate nitrate appears to play a limited role in contributing to the NO

and OH budgets in remote environments. These results are based on simplified model systems; future studies should investigate renoxification of more complex aerosol mixtures that represent a broader spectrum of aerosol properties to better constrain the photolysis of ambient aerosols.

Characteristics of Raw and Acid-Activated Bentonite and Its Application for Improving Electrical Conductivity of Tap Water

Eri Nagahashi, Fumihiko Ogata, Chalermpong Saenjum, Takehiro Nakamura, Naohito KawasakiPMID: 33390526 DOI: 10.1248/cpb.c20-00703